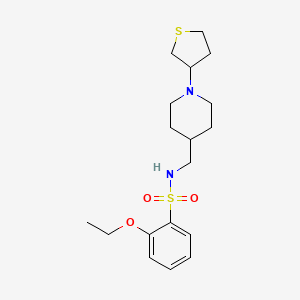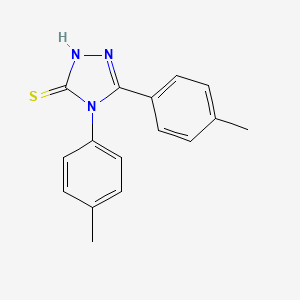
bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (BMT) is a thiol-containing heterocyclic compound that has been used in a variety of scientific research applications. It is an organic compound with a molecular formula of C12H12N2S. BMT is a highly reactive compound and has been used in a variety of chemical and biochemical applications, including organic synthesis, catalysis, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol and its related compounds have been synthesized and investigated for their potential biological activities. Studies have revealed that these compounds may exhibit antimicrobial properties. For instance, a study on the synthesis and properties of bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes, which are closely related to the compound , highlighted the possibility of various types of biological activities, with antimicrobial activity being the most probable effect predicted for the studied compounds (Suhak, Panasenko, & Knysh, 2018).
Corrosion Inhibition
The derivatives of this compound have been evaluated for their corrosion inhibition efficiency on mild steel in acidic media. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, a derivative, has shown very good inhibitor properties, with efficiencies up to 99% in 1M HCl and 80% in 0.5M H2SO4. This suggests that such compounds could serve as effective corrosion inhibitors in industrial applications (Lagrenée et al., 2002).
Material Science and Catalysis
Compounds related to this compound have been synthesized for applications in material science and catalysis. For instance, complexes involving triazole derivatives have been used in catalytic activation of oxidation and transfer hydrogenation, indicating their potential utility in synthetic chemistry and industrial processes (Saleem et al., 2015).
Advanced Polymer Synthesis
Bis(triazole) derivatives have also been explored in the synthesis of polymers. For example, a bifunctional acyl-bis(1,2,4-triazole) has been identified as a highly reactive and nontoxic monomer for polyester synthesis, which does not require a metal catalyst. This opens new avenues in the development of environmentally friendly polymer synthesis methodologies (Kohsaka et al., 2017).
Electronic and Photophysical Properties
Research into this compound derivatives has extended into the field of electronics, specifically in the design of materials with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs). Modifications to the electronic structure of these compounds can control their electron-transporting properties, which is crucial for developing efficient OLED devices (Yi et al., 2016).
Eigenschaften
IUPAC Name |
3,4-bis(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-3-7-13(8-4-11)15-17-18-16(20)19(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVMJXGNNPVVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

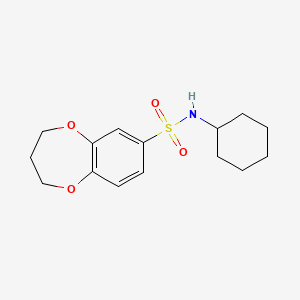
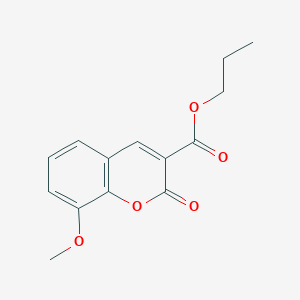
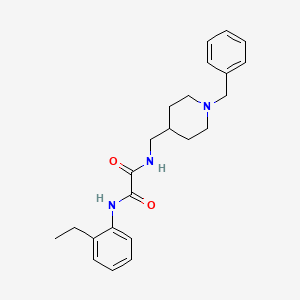
![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)
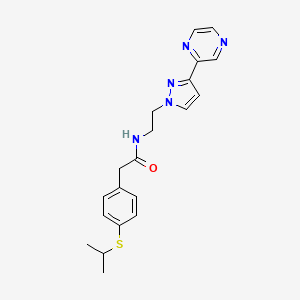
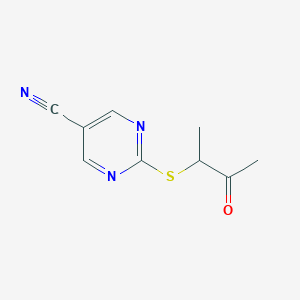
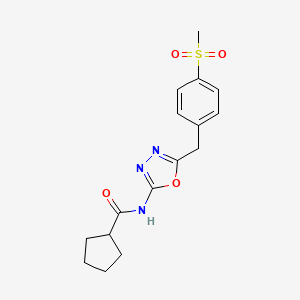
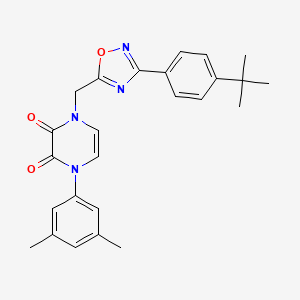
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2755406.png)
![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)
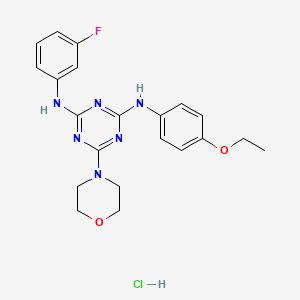
![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)
